N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine

Medicinal Chemistry Lipophilicity ADME

N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine (CAS 823188-82-5) is an ortho-substituted benzylamine derivative bearing a trifluoromethoxy (–OCF₃) moiety and an N-methyl secondary amine functional group. The compound serves as a versatile intermediate and building block in medicinal chemistry, with the ortho-OCF₃ group imparting distinctive electronic and steric properties that influence molecular conformation, lipophilicity, and metabolic stability relative to other positional isomers and alternative substituents.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 823188-82-5
Cat. No. B3022847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine
CAS823188-82-5
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1OC(F)(F)F
InChIInChI=1S/C9H10F3NO/c1-13-6-7-4-2-3-5-8(7)14-9(10,11)12/h2-5,13H,6H2,1H3
InChIKeyVAWOGSOUTCITNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine (CAS 823188-82-5): A Specialized Ortho-Trifluoromethoxy Benzylamine Building Block for Drug Discovery


N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine (CAS 823188-82-5) is an ortho-substituted benzylamine derivative bearing a trifluoromethoxy (–OCF₃) moiety and an N-methyl secondary amine functional group . The compound serves as a versatile intermediate and building block in medicinal chemistry, with the ortho-OCF₃ group imparting distinctive electronic and steric properties that influence molecular conformation, lipophilicity, and metabolic stability relative to other positional isomers and alternative substituents .

Why Generic Substitution of N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine (CAS 823188-82-5) Is Inadvisable in Lead Optimization


In drug discovery programs, the ortho-trifluoromethoxy substituent pattern in N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine is not functionally equivalent to meta- or para-isomers, nor to methoxy (–OCH₃) or trifluoromethyl (–CF₃) analogs. The ortho-OCF₃ group engages in unique stereoelectronic interactions—including through-space conformational constraints, altered basicity of the proximal amine, and distinct metabolic stability profiles—that cannot be reproduced by simply substituting a different isomer or replacing the –OCF₃ with –OCH₃ or –CF₃ groups [1][2]. The evidence below quantifies these differences across key parameters relevant to candidate selection.

Quantitative Differentiation Evidence for N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine (CAS 823188-82-5) Versus Closest Analogs


Lipophilicity Modulation: Ortho-OCF₃ Reduces Calculated LogP Relative to Meta-Isomer by ~0.1 Units

Computationally derived lipophilicity (XLogP3) values indicate that the ortho-substituted N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine exhibits a slightly lower predicted logP compared to its meta-substituted positional isomer. This difference, while modest, may influence passive permeability, plasma protein binding, and off-target promiscuity in early lead optimization [1][2][3].

Medicinal Chemistry Lipophilicity ADME Structure-Property Relationships

Positional Isomer Effects: Ortho-OCF₃ Alters Conformational Landscape Relative to Meta- and Para-Isomers

The ortho-substitution of the trifluoromethoxy group introduces steric hindrance and potential intramolecular hydrogen bonding interactions with the adjacent N-methylaminomethyl moiety. These effects are absent in meta- and para-isomers, where the OCF₃ group is geometrically removed from the amine. As a result, the ortho-isomer is expected to adopt a distinct conformational ensemble that can significantly impact target binding and selectivity [1].

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design Stereoelectronics

Metabolic Stability Trade-off: Trifluoromethoxy Group Decreases Microsomal Stability Versus Methoxy and CF₃ Analogs

In a systematic study of aliphatic trifluoromethoxy-containing compounds, the –OCF₃ group was found to typically decrease metabolic stability in human liver microsomes compared to analogous compounds bearing –OCH₃ or –CF₃ substituents [1]. This class-level finding suggests that N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine may exhibit lower intrinsic microsomal stability than its methoxy or trifluoromethyl counterparts.

Drug Metabolism Microsomal Stability Fluorine Chemistry ADME

Recommended Application Scenarios for N-Methyl-1-(2-(trifluoromethoxy)phenyl)methanamine (CAS 823188-82-5) Based on Differential Evidence


Scaffold for Conformationally Constrained Bioactive Molecules

Utilize the ortho-OCF₃-induced conformational restriction to pre-organize the molecule for improved target engagement, particularly when crystallographic or modeling data suggest a bent or folded binding conformation. This scenario leverages the steric and stereoelectronic differences from meta- and para-isomers [1].

Fine-Tuning Lipophilicity in Lead Optimization

Employ this compound when a modest reduction in logP (~0.1 units) relative to the meta-isomer is desirable to improve solubility or reduce off-target binding. The ortho-substitution offers a nuanced tool for adjusting physicochemical properties without changing the core scaffold [2][3].

Design of Short-Acting Therapeutics or Metabolic Soft Spots

Capitalize on the reduced microsomal stability associated with the –OCF₃ group to design compounds with shorter half-lives or to introduce a predictable metabolic soft spot. This is a deliberate strategy when rapid clearance is therapeutically beneficial [4].

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